molecular formula C19H15ClN2O4 B4625106 5-(5-chloro-2-methoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(5-chloro-2-methoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4625106
M. Wt: 370.8 g/mol
InChI Key: USLXOBUSQMRNPT-XNTDXEJSSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve several methods, including cyclization, chlorination, and aminization processes. For example, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been synthesized through chlorination and aminization from its pyrazolo[1,5-a]pyrimidine diol precursor (Lu Jiu-fu et al., 2015). This method highlights the complexity and the specific conditions required for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the target compound, is characterized by planarity and significant polarization of electronic structures due to the presence of nitrogen atoms and substituents. The structure facilitates a combination of hydrogen bonds, contributing to the stability and reactivity of these compounds (Jorge Trilleras et al., 2009).

Scientific Research Applications

Synthesis and Imaging Applications

The synthesis of derivatives similar to the queried compound, such as HG-10-102-01, has been explored for potential imaging applications in diseases like Parkinson's disease. These compounds are synthesized through multiple steps and have shown promise as PET (Positron Emission Tomography) imaging agents due to their specific targeting capabilities (Min Wang et al., 2017).

Antiproliferative and Cytotoxic Activities

Research on pyrazolo[1,5-a]pyrimidine derivatives, which share structural motifs with the queried compound, has revealed their potential antiproliferative and cytotoxic activities against various cancer cell lines. These compounds undergo synthesis from reactions involving similar core structures and show promise in cancer treatment due to their ability to inhibit cell growth (Ashraf S. Hassan et al., 2014).

Anti-Inflammatory and Analgesic Properties

Novel compounds derived from visnaginone and khellinone, related to the core structure of the queried compound, have been studied for their anti-inflammatory and analgesic properties. These studies indicate that such derivatives can act as COX-1/COX-2 inhibitors and may offer new therapeutic approaches for managing inflammation and pain (A. Abu‐Hashem et al., 2020).

Antiviral Activity

Investigations into 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have shown antiviral activities, particularly against retroviruses. These studies highlight the potential of pyrimidine derivatives in developing new antiviral therapies, especially for diseases such as HIV (D. Hocková et al., 2003).

Antimicrobial Properties

Some pyrimidine derivatives have been synthesized to exhibit significant antimicrobial properties. These compounds, including variations with alkoxybenzyl groups, have been studied for their effectiveness against a range of microbial infections, demonstrating the versatility of pyrimidine-based compounds in antimicrobial therapy (L. Grigoryan et al., 2008).

properties

IUPAC Name

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-11-3-6-14(7-4-11)22-18(24)15(17(23)21-19(22)25)10-12-9-13(20)5-8-16(12)26-2/h3-10H,1-2H3,(H,21,23,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLXOBUSQMRNPT-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(5-chloro-2-methoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-chloro-2-methoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-(5-chloro-2-methoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
5-(5-chloro-2-methoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
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5-(5-chloro-2-methoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-(5-chloro-2-methoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
5-(5-chloro-2-methoxybenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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